

environmental fate and transport of 3,5-Dichlorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichlorophenol

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An In-depth Technical Guide on the Environmental Fate and Transport of **3,5-Dichlorophenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenol (3,5-DCP) is a chemical compound belonging to the chlorophenol group. It is utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.^[1] Its presence in the environment is a concern due to its toxicity to aquatic organisms and its classification as a priority pollutant.^{[1][2][3]} Understanding the environmental fate and transport of 3,5-DCP is critical for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the key processes governing its behavior in the environment, supported by quantitative data, experimental methodologies, and process visualizations.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties for **3,5-Dichlorophenol** are summarized below.

Table 1: Physicochemical Properties of **3,5-Dichlorophenol**

| Property | Value | Reference |
|---|---|--------------|
| Molecular Formula | C ₆ H ₄ Cl ₂ O | [4][5][6] |
| Molecular Weight | 163.00 g/mol | [4][5][6] |
| CAS Number | 591-35-5 | [4][5][6] |
| Appearance | Colorless to pink or yellow crystals with a characteristic odor. | [4][7][8][9] |
| Melting Point | 65 - 68 °C | [5][9][10] |
| Boiling Point | 233 °C at 757-760 mmHg | [7][8][9] |
| Water Solubility | 5,380 - 7,394 mg/L at 25 °C | [1][4][9] |
| Vapor Pressure | 0.00842 - 0.08 mmHg (1.1 - 10.6 Pa) at 25 °C | [4][7] |
| Octanol-Water Partition Coefficient (log Kow) | 3.62 - 3.68 | [3][4][9] |
| Dissociation Constant (pKa) | 8.18 | [4][7] |
| Henry's Law Constant | 2.4 x 10 ⁻⁷ atm·m ³ /mol at 25 °C (estimated) | [4][7] |

Environmental Fate

The fate of 3,5-DCP in the environment is determined by a combination of degradation and transport processes. Due to the electron-withdrawing nature of its chlorine atoms, it is relatively resistant to degradation compared to other isomers.[6][11]

Degradation Processes

3.1.1 Biodegradation **3,5-Dichlorophenol** is considered to be hardly biodegradable.[6][11] Chlorophenols with chlorine atoms at the 3- or 3,5- positions are generally more resistant to microbial degradation than isomers with chlorine at the 2- or 2,6- positions.[6][11] Biological treatment has often proven inefficient for this compound due to its refractory nature.[6][11] However, under anaerobic conditions, reductive dehalogenation can occur. For instance,

pentachlorophenol (PCP) can be sequentially dehalogenated to 3,4,5-trichlorophenol, then to **3,5-dichlorophenol**, and subsequently to 3-chlorophenol and phenol.[12]

3.1.2 Abiotic Degradation

- Photodegradation: 3,5-DCP contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[4][7] In the atmosphere, it reacts with photochemically-produced hydroxyl radicals with an estimated rate constant of $1.7 \times 10^{-11} \text{ cm}^3/\text{molecule-sec}$ at 25°C, corresponding to an atmospheric half-life of about 1 day.[7] In water, UV irradiation (>280 nm) can lead to the formation of 5-chlororesorcinol.[7] Advanced Oxidation Processes (AOPs), such as UV-C activated persulfate (PS), have been shown to be effective. In one study, 10 mg/L of 3,5-DCP was completely degraded within 40 minutes using a UV-C/PS treatment.[11][13] The second-order rate constant for the reaction of 3,5-DCP with the sulfate radical ($\text{SO}_4^{\bullet-}$) was determined to be $1.77 \times 10^9 \text{ M}^{-1}\text{s}^{-1}$. [11][13]
- Hydrolysis: **3,5-Dichlorophenol** lacks functional groups that hydrolyze under typical environmental conditions and is therefore not expected to undergo hydrolysis.[4][7]

Transport Processes

The transport and partitioning of 3,5-DCP are heavily influenced by environmental pH, its pKa of 8.18, and its affinity for organic carbon.[4][14]

- Sorption: With an estimated organic carbon-water partition coefficient (K_{oc}) of 1,200, 3,5-DCP is expected to have low mobility in soil and adsorb to sediment and suspended solids. [4] In acidic to neutral environments ($\text{pH} < \text{pKa}$), it exists primarily in its neutral form, which has a greater tendency to adsorb to soil surfaces.[14] At higher pH levels, it dissociates into its anionic form, which is more mobile as anions generally do not adsorb as strongly to soils. [4][14][15]
- Volatilization: The Henry's Law constant of $2.4 \times 10^{-7} \text{ atm-m}^3/\text{mol}$ indicates that 3,5-DCP is expected to volatilize slowly from water surfaces.[4] Based on this value, the estimated volatilization half-life from a model river (1 m deep, 1 m/sec flow, 3 m/sec wind) is about 190 days.[4] The half-life from a model lake is even longer, estimated at approximately 47 months.[4] Volatilization from moist soil surfaces may also occur.[4]

Table 2: Environmental Fate and Transport Parameters for **3,5-Dichlorophenol**

| Parameter | Process | Value | Medium | Conditions / Notes | Reference |
|--|------------------|--|--------|--|-----------|
| Atmospheric Half-life | Photodegradation | ~1 day | Air | Reaction with hydroxyl radicals (est.) | [7] |
| Volatilization Half-life | Volatilization | ~190 days | River | Model river (est.) | [4] |
| Volatilization Half-life | Volatilization | ~47 months | Lake | Model lake (est.) | [4] |
| Soil Adsorption Coefficient (Koc) | Sorption | 1,200 (est.) | Soil | Indicates low mobility | [4] |
| Sulfate Radical Reaction Rate Constant | AOP Degradation | $1.77 \times 10^9 \text{ M}^{-1}\text{s}^{-1}$ | Water | Second-order rate constant | [11][13] |

Experimental Protocols: UV-C/Persulfate Oxidation

This section details the methodology for an experiment investigating the degradation of 3,5-DCP using UV-C activated persulfate (PS) oxidation, based on published research.[6][11][13][16]

Objective: To determine the degradation efficiency and kinetics of 3,5-DCP in distilled water (DW) and simulated wastewater (SWW) under UV-C and UV-C/PS treatment.

Materials and Reagents:

- **3,5-Dichlorophenol** (CAS: 591-35-5)
- Potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$)

- Methanol (LC-MS grade)
- LC-MS grade water
- Reagents for simulated wastewater preparation
- Competition kinetic reference compound (e.g., phenol)

Experimental Setup:

- Photoreactor: A batch photoreactor equipped with a low-pressure mercury UV-C lamp (emitting at 254 nm).
- Stirring: Magnetic stirrer to ensure complete mixing.
- Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a UV detector, Total Organic Carbon (TOC) analyzer, Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation byproducts.

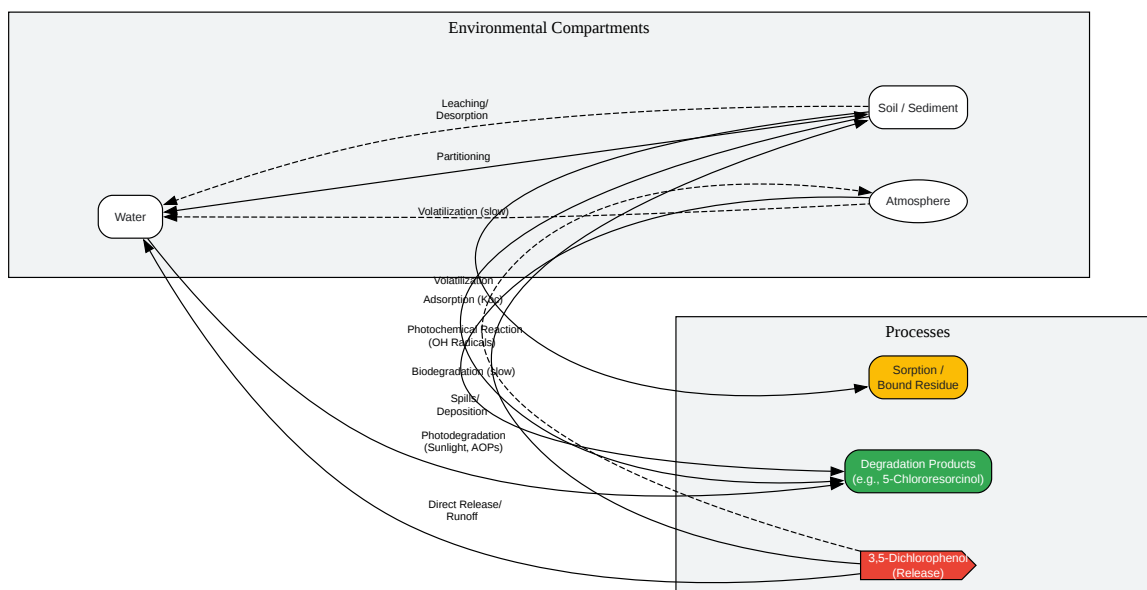
Procedure:

- Solution Preparation: Prepare stock solutions of 3,5-DCP and potassium persulfate in distilled water. Prepare experimental solutions by diluting the stock to the desired initial concentrations (e.g., 2 mg/L or 10 mg/L 3,5-DCP).
- pH Adjustment: Adjust the initial pH of the solutions to the target values (e.g., 3, 5, 6.3, 11) using dilute acid or base.
- Initiation of Reaction: Place the reaction vessel in the photoreactor. Add the specified concentration of persulfate (e.g., 0.02 mM, 0.10 mM, 1.00 mM). Turn on the UV-C lamp to initiate the reaction.
- Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes). Immediately quench the reaction in the samples, if necessary, to stop further degradation before analysis.
- Analysis:

- Analyze the concentration of 3,5-DCP in each sample using HPLC.
- Measure the Dissolved Organic Carbon (DOC) to assess the degree of mineralization.
- Identify major degradation byproducts (e.g., hydroquinone) and chloride ion release using LC-MS and ion chromatography, respectively.
- Competition Kinetics: To determine the second-order rate constant, conduct experiments with 3,5-DCP and a reference compound of known reactivity with sulfate radicals. Analyze the simultaneous degradation of both compounds.

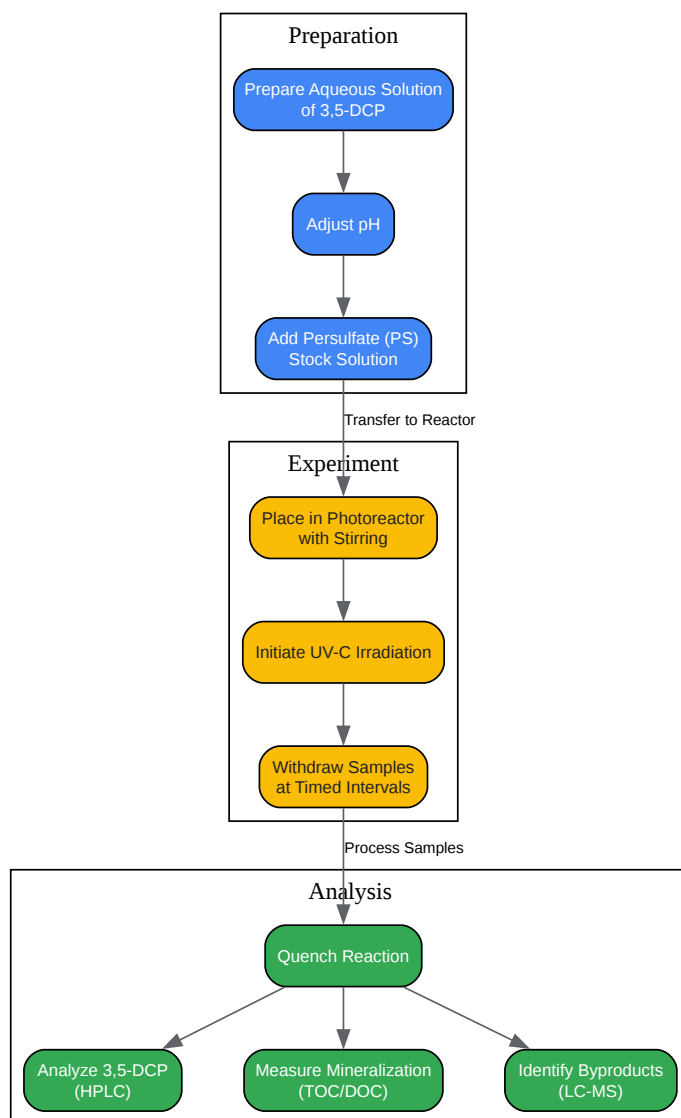
Visualizations

The following diagrams illustrate the key processes governing the fate of **3,5-Dichlorophenol**.



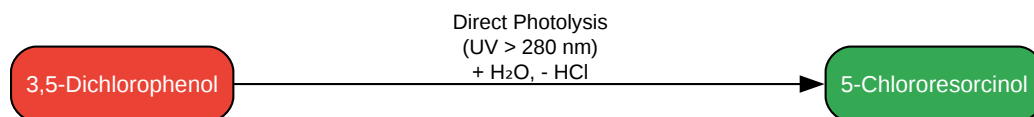
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Caption: Environmental fate and transport pathways for **3,5-Dichlorophenol**.



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Caption: Experimental workflow for UV-C/Persulfate degradation of 3,5-DCP.



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Caption: Abiotic degradation pathway of **3,5-Dichlorophenol** via photolysis.

Conclusion

3,5-Dichlorophenol is a moderately persistent environmental contaminant. Its fate is characterized by slow volatilization from water, low mobility in soil due to sorption to organic carbon, and a high resistance to biodegradation. The primary degradation pathways are abiotic, particularly photolysis in water and reactions with hydroxyl radicals in the atmosphere. Advanced oxidation processes can significantly enhance its degradation. The pH of the environmental medium is a critical factor, influencing both its sorption potential and mobility. This guide provides the foundational data and process understanding necessary for professionals engaged in environmental risk assessment and the development of remediation technologies for sites contaminated with **3,5-Dichlorophenol**.

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- To cite this document: BenchChem. [environmental fate and transport of 3,5-Dichlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058162#environmental-fate-and-transport-of-3-5-dichlorophenol]

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